

An In-depth Technical Guide to AF10 Protein Domains and Binding Motifs

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Compound of Interest

Compound Name: AF10

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The **AF10** protein, also known as MLLT10, is a critical regulator of gene expression with significant implications in both normal cellular processes and oncogenesis, particularly in acute leukemias. It functions as a scaffold protein, mediating protein-protein and protein-DNA interactions to influence chromatin structure and transcription. This technical guide provides a comprehensive overview of the functional domains of **AF10**, its key binding motifs, and the experimental methodologies used to investigate its interactions. A central focus is the role of **AF10** in recruiting the histone methyltransferase DOT1L and its subsequent impact on histone H3 lysine 79 (H3K79) methylation, a pathway frequently dysregulated in cancer.

Core Protein Domains of AF10

AF10 is a modular protein characterized by several conserved domains that dictate its function and interaction partners.

- **N-Terminal PHD-Zinc Knuckle-PHD (PZP) Domain:** This region, also referred to as a leukemia-associated-protein (LAP) finger, is a specialized "reader" domain. The PZP domain of **AF10** specifically recognizes and binds to unmodified histone H3 at lysine 27 (H3K27)[1][2]. This interaction is crucial for tethering **AF10** and its associated protein complexes to specific chromatin regions. Modifications at H3K27, such as methylation or acetylation, inhibit this binding[2].

- **AT-Hook Motif:** This is a small DNA-binding motif that preferentially binds to the minor groove of AT-rich DNA sequences. The presence of an AT-hook suggests a role for **AF10** in directly interacting with DNA and potentially influencing chromatin structure or the recruitment of other factors to specific genomic loci.
- **Octapeptide Motif and Leucine Zipper (OM-LZ) Domain:** This C-terminal domain is the primary interaction site for the histone methyltransferase DOT1L[3]. The OM-LZ domain is both necessary and sufficient for the recruitment of DOT1L and is a critical component in the oncogenic activity of **AF10** fusion proteins, such as MLL-**AF10** and CALM-**AF10**[4][5]. This interaction is essential for the subsequent methylation of H3K79 at target gene loci.
- **Glutamine-Rich (Q-rich) Region:** Located at the C-terminus, glutamine-rich domains are often found in transcription factors and are thought to be involved in mediating protein-protein interactions and transcriptional activation.

Quantitative Data on AF10 Binding Affinities

The following tables summarize the available quantitative data for the binding affinities of **AF10** domains with their respective partners.

Table 1: Binding Affinity of **AF10** PZP Domain to Histone H3 Peptides

Binding Partner	Method	Dissociation Constant (Kd)	Reference
Histone H3 (1-34)	Isothermal Titration Calorimetry (ITC)	0.62 μ M	[1]
Histone H3 (14-34)	Isothermal Titration Calorimetry (ITC)	4.32 μ M	[1]
Histone H3 (1-15)	Isothermal Titration Calorimetry (ITC)	47.40 μ M	[1]

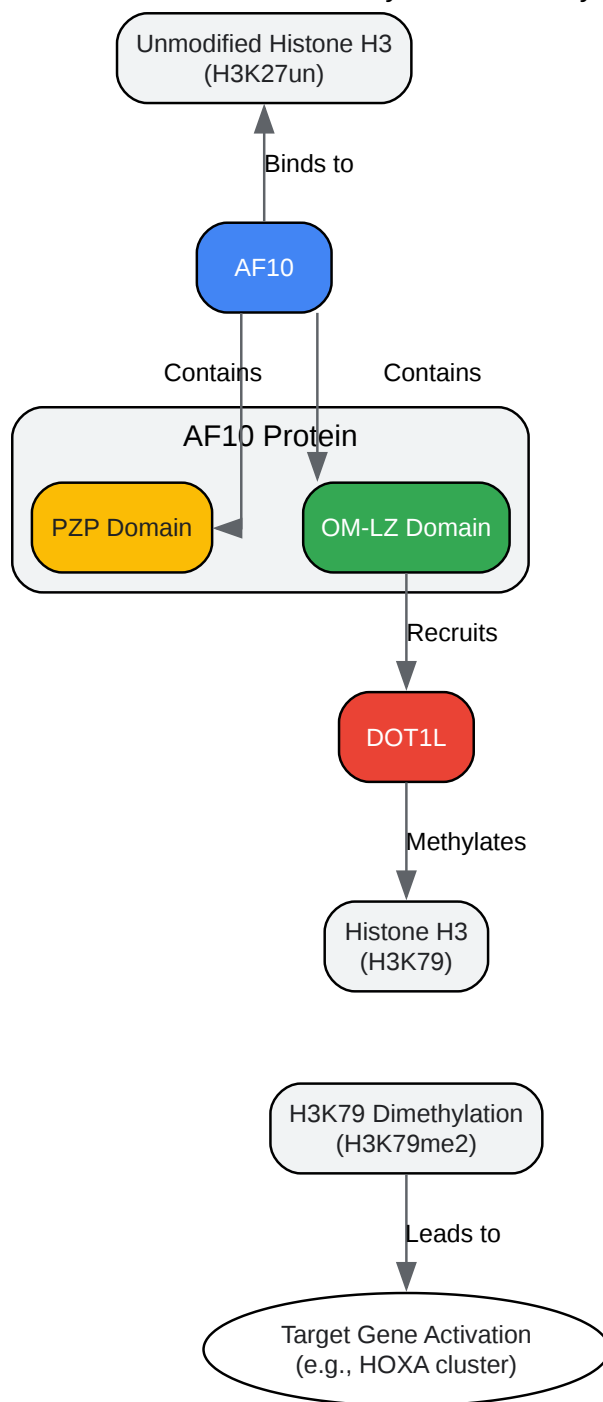
Table 2: Binding Affinity of **AF10** OM-LZ Domain to DOT1L

Binding Partner	Method	Dissociation Constant (Kd)	Reference
DOT1LCC2– AF10OM-LZ complex with Zn(II)	Isothermal Titration Calorimetry (ITC)	~40 μ M	[3]
AF10OM-LZ with Zn(II)	Isothermal Titration Calorimetry (ITC)	~600 μ M	[3]

Signaling Pathways Involving AF10

AF10 is a key component in a signaling cascade that regulates histone methylation and gene expression. A primary pathway involves its interaction with DOT1L, which is crucial for the maintenance of gene activation, particularly of the HOXA gene cluster in the context of MLL-rearranged leukemias.

AF10-Mediated H3K79 Methylation Pathway

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Caption: **AF10**-DOT1L signaling pathway leading to H3K79 methylation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study **AF10** protein interactions.

Yeast Two-Hybrid (Y2H) Assay for **AF10-DOT1L** Interaction

This protocol is adapted from standard Y2H methodologies and is designed to test the interaction between the **AF10** OM-LZ domain and a fragment of DOT1L.

I. Plasmid Construction:

- Clone the DNA sequence encoding the **AF10** OM-LZ domain into a bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (BD).
- Clone the DNA sequence encoding the interacting region of DOT1L into a prey vector (e.g., pGADT7) to create a fusion with the GAL4 activation domain (AD).

II. Yeast Transformation:

- Co-transform the bait (BD-**AF10**-OMLZ) and prey (AD-DOT1L) plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold).
- As controls, transform yeast with:
 - BD-**AF10**-OMLZ and empty AD vector.
 - Empty BD vector and AD-DOT1L.
 - A known interacting protein pair (positive control).
 - A known non-interacting protein pair (negative control).
- Plate the transformed yeast on selective media lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells containing both plasmids. Incubate at 30°C for 2-4 days.

III. Interaction Assay:

- Pick several colonies from the SD/-Trp/-Leu plates and streak them onto high-stringency selective media lacking tryptophan, leucine, histidine, and adenine (SD/-Trp/-Leu/-His/-Ade).
- For a more quantitative assay, perform a β -galactosidase filter lift assay or a liquid β -galactosidase assay using ONPG as a substrate.
- Growth on the high-stringency media and/or development of blue color in the β -galactosidase assay indicates a positive protein-protein interaction.

Co-Immunoprecipitation (Co-IP) of Endogenous AF10 and DOT1L

This protocol describes the immunoprecipitation of endogenous **AF10** to detect its interaction with endogenous DOT1L in a human cell line (e.g., HEK293T or a relevant leukemia cell line).

I. Cell Lysis:

- Culture cells to ~80-90% confluency.
- Wash cells twice with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

II. Immunoprecipitation:

- Pre-clear the cell lysate by incubating with Protein A/G agarose or magnetic beads for 1 hour at 4°C on a rotator.
- Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.
- Add a primary antibody against **AF10** to the pre-cleared lysate. As a negative control, use an isotype-matched IgG antibody.

- Incubate overnight at 4°C with gentle rotation.
- Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

III. Washing and Elution:

- Pellet the beads by centrifugation and discard the supernatant.
- Wash the beads 3-5 times with ice-cold lysis buffer.
- After the final wash, remove all supernatant and resuspend the beads in 1X SDS-PAGE loading buffer.
- Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.

IV. Western Blot Analysis:

- Separate the eluted proteins by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Probe the membrane with primary antibodies against DOT1L and **AF10** to detect the co-immunoprecipitated proteins.

Chromatin Immunoprecipitation (ChIP) for AF10 Occupancy

This protocol is designed to identify the genomic regions occupied by **AF10**.

I. Cross-linking and Chromatin Preparation:

- Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
- Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
- Harvest and wash the cells with ice-cold PBS.

- Lyse the cells and isolate the nuclei.
- Resuspend the nuclei in a sonication buffer and shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical.
- Centrifuge to pellet debris and collect the soluble chromatin fraction.

II. Immunoprecipitation:

- Dilute the sheared chromatin and pre-clear it with Protein A/G beads.
- Incubate a portion of the chromatin with an anti-**AF10** antibody overnight at 4°C. Use an isotype-matched IgG as a negative control. Save a small aliquot of the chromatin as an input control.
- Add Protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4 hours.

III. Washing, Elution, and Reverse Cross-linking:

- Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
- Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
- Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4 hours.
- Treat with RNase A and Proteinase K to remove RNA and protein.

IV. DNA Purification and Analysis:

- Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
- Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for target gene promoters (e.g., HOXA9) and negative control regions.

GST Pull-Down Assay

This in vitro assay is used to confirm a direct interaction between **AF10** and a potential binding partner.

I. Protein Expression and Purification:

- Express the **AF10** OM-LZ domain as a GST-fusion protein in E. coli.
- Express the potential interacting protein (e.g., a fragment of DOT1L) with a different tag (e.g., His-tag or as a native protein in a cell lysate).
- Purify the GST-**AF10**-OMLZ fusion protein using glutathione-agarose beads.

II. Binding Reaction:

- Incubate the immobilized GST-**AF10**-OMLZ on glutathione beads with the purified potential binding partner or a cell lysate containing the protein of interest.
- As a negative control, incubate the prey protein with beads bound to GST alone.
- Incubate for 2-4 hours at 4°C with gentle rotation.

III. Washing and Elution:

- Wash the beads extensively with a suitable wash buffer to remove non-specific binders.
- Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer or by competitive elution with excess reduced glutathione.

IV. Analysis:

- Analyze the eluted proteins by SDS-PAGE and Coomassie blue staining or by Western blotting using an antibody against the prey protein.

Conclusion

AF10 is a multifaceted protein with distinct domains that mediate critical interactions in the regulation of gene expression. The PZP domain acts as a sensor for the histone code by recognizing unmodified H3K27, while the OM-LZ domain serves as a recruitment platform for

the histone methyltransferase DOT1L. The dysregulation of these interactions is a key event in the pathogenesis of certain leukemias, making **AF10** and its binding partners attractive targets for therapeutic intervention. The experimental protocols detailed in this guide provide a robust framework for further investigation into the complex biology of **AF10**.

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